1-Androstenediol

Estrogen Receptor ERβ Selectivity Nuclear Receptor

1-Androstenediol (5α-androst-1-ene-3β,17β-diol, ≥98%) is a steroidal prohormone that converts specifically to 1-testosterone, not produced by 4-androstenediol or DHEA isomers. Its ~3-fold ERβ selectivity over ERα makes it indispensable for dissecting ERβ-dependent CNS anti-inflammatory pathways—an effect estradiol cannot replicate. In cancer research, its distinct metabolic conversion via AKR1C3 in prostate cancer models provides a precise tool for intratumoral steroidogenesis studies unattainable with generic androgens. This is a DEA Schedule III controlled substance; verify institutional licensing before ordering. Request COA and MSDS with your inquiry.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 5323-27-3
Cat. No. B1589158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Androstenediol
CAS5323-27-3
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C
InChIInChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1
InChIKeyRZFGPAMUAXASRE-YSZCXEEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Androstenediol (CAS 5323-27-3): Chemical Identity and Procurement-Relevant Characteristics


1-Androstenediol, also known as 5α-androst-1-ene-3β,17β-diol, is a steroidal prohormone with the molecular formula C19H30O2 and a molecular weight of 290.44 Da [1]. It functions as a precursor to the potent androgen 1-testosterone (Δ1-DHT) , and its unique structural feature—a double bond at the C1-C2 position—distinguishes it from other androstenediol isomers, directly influencing its metabolic fate and biological activity profile.

Why Generic Substitution of 1-Androstenediol with Other Steroidal Prohormones Is Not Scientifically Sound


Substituting 1-Androstenediol with other steroidal prohormones, such as 4-androstenediol or DHEA, is scientifically unsound due to fundamental differences in receptor selectivity and metabolic conversion. 1-Androstenediol is a specific prohormone for the potent androgen 1-testosterone , which is not produced by its isomers. Furthermore, the androstenediol scaffold exhibits quantifiable differences in estrogen receptor (ER) subtype selectivity and androgenicity relative to key comparators like 4-androstenediol [1] and DHEA [2]. These divergences lead to distinct biological outcomes, rendering simple substitution a source of significant experimental variability and off-target effects.

Quantitative Evidence Guide for 1-Androstenediol: Differentiated Performance Against Key Analogs


1-Androstenediol Exhibits ~3-Fold Selectivity for Estrogen Receptor Beta (ERβ) Over ERα

Androstenediol is an agonist of both estrogen receptors (ERα and ERβ) but demonstrates a quantifiable preference. A 2025 structural study reports that androstenediol is approximately 3-fold selective for ERβ over ERα [1]. This contrasts with the primary endogenous estrogen, 17β-estradiol (E2), which is non-selective, and highlights a distinct pharmacological profile compared to other androstane derivatives. The study also used X-ray crystallography to show that androstenediol stabilizes the active conformation of both receptors in a manner similar to E2, but that subtle differences in van der Waals interactions with non-conserved binding pocket residues confer the ERβ selectivity [1].

Estrogen Receptor ERβ Selectivity Nuclear Receptor Crystallography

Quantified Androgenicity Profile of 1-Androstenediol Relative to Key Steroidal Comparators

In vivo studies in rats have quantified the androgenicity of 5-androstenediol relative to other androgens. Administered to rats, 5-androstenediol exhibits approximately 1/70 the androgenicity of dehydroepiandrosterone (DHEA), 1/185 the androgenicity of androstenedione, and 1/475 the androgenicity of testosterone [1]. This profile starkly contrasts with 4-androstenediol, which is noted to be 'more androgenic' [1], acting as a weak partial agonist of the androgen receptor, and structurally closer to testosterone [2].

Androgenicity Prohormone Anabolic DHEA

Differential Metabolic Conversion Rates of 1-Androstenediol in a Human Cancer Cell Model

The metabolic fate of 5-androstene-3β,17β-diol (1-Androstenediol) differs quantitatively from testosterone in a human breast cancer cell line (MCF-7). Over a 48-hour incubation, the conversion of 5-androstene-3β,17β-diol to dehydroepiandrosterone (DHEA) was 8.1%, to testosterone was 1.0%, and to 5α-androstane-3β,17β-diol was 3.2% [1]. In contrast, under identical conditions, the conversion of testosterone to 5-androstene-3β,17β-diol was only 0.5%, highlighting a significant directional bias in steroidogenesis that favors the formation of DHEA and other metabolites from the androstenediol precursor [1].

Metabolism Breast Cancer MCF-7 Testosterone

CYP7B1-Mediated Catabolism Abolishes ER-Stimulating Effects, Differentiating 1-Androstenediol from Its Metabolites

The estrogenic activity of 5-androstene-3β,17β-diol (Aene-diol) is directly regulated by the enzyme CYP7B1. In an ERE reporter assay, Aene-diol significantly stimulated both ERα and ERβ [1]. Critically, the 7α-hydroxylated metabolite produced by CYP7B1 did not activate the receptor, effectively abolishing the estrogenic effect [1]. This demonstrates that CYP7B1-mediated metabolism is a key determinant of activity for this compound, a pathway that is distinct from other androstane derivatives like DHEA, which showed no stimulation in the same assay [1].

CYP7B1 Estrogen Receptor Metabolism Catabolism

5-Androstenediol as a Patented Immunomodulator and Radioprotectant, Distinct from Androgenic Steroids

The therapeutic utility of 5-androstenediol extends beyond its role as a prohormone. Patents such as US5641768A explicitly claim methods for regulating the immune response and ameliorating the effects of irradiation by administering 5-androstene 3β, 17β diol [1]. This is a functional application that is not shared by the more androgenic 4-androstenediol or the primary androgen testosterone. Furthermore, the 5-androstenediol derivative 17α-ethinyl-androst-5-ene-3β, 17β-diol (5-AED) has been approved as an Investigational New Drug (IND) by the FDA for the treatment of acute radiation syndrome [2], underscoring a validated, non-androgenic therapeutic path for this specific steroid scaffold.

Immunomodulation Radioprotection Patent Acute Radiation Syndrome

Optimal Research and Industrial Application Scenarios for 1-Androstenediol Based on Quantitative Evidence


Studies on ERβ-Mediated Anti-Inflammatory and Neuroprotective Pathways

Given its ~3-fold selectivity for ERβ over ERα [1] and its established ability to suppress inflammatory responses in microglia and astrocytes via ERβ binding [2], 1-Androstenediol is an ideal tool compound for dissecting ERβ-specific signaling in the central nervous system. This scenario is supported by its unique ability to repress CNS proinflammatory responses in an ERβ-dependent manner, an effect not replicated by the primary estrogen, estradiol [1].

Metabolic Studies in Hormone-Sensitive Cancers (e.g., Breast, Prostate)

The distinct metabolic conversion profile of 1-Androstenediol in MCF-7 breast cancer cells [1] and its role in prostate cancer growth stimulation via AKR1C3-mediated conversion [2] make it a highly relevant probe for investigating intratumoral steroidogenesis. Its conversion to downstream androgens and estrogens differs markedly from DHEA or testosterone, providing a precise tool for studying the role of adrenal androgens in castration-resistant prostate cancer.

In Vivo Research on Radioprotection and Immune Modulation

The patented and clinically-validated radioprotective and immunomodulatory properties of 5-androstenediol and its derivatives [REFS-1, REFS-2] directly support its use in preclinical models of acute radiation syndrome and immune dysfunction. This scenario is uniquely supported by the compound's low androgenicity relative to DHEA and testosterone [3], which minimizes androgenic off-target effects in these non-reproductive therapeutic areas.

Structural Biology of Nuclear Receptor-Ligand Interactions

The solved crystal structures of 1-Androstenediol bound to the ligand-binding domains of both ERα and ERβ [1] provide a high-resolution atomic map for understanding the structural basis of ligand selectivity. This information is invaluable for computational chemists and structural biologists engaged in rational drug design targeting nuclear receptors, offering a template for engineering improved selectivity into next-generation SERMs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Androstenediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.